p-Tolyl isobutyrate

Catalog No.
S1513435
CAS No.
103-93-5
M.F
C11H14O2
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl isobutyrate

CAS Number

103-93-5

Product Name

p-Tolyl isobutyrate

IUPAC Name

(4-methylphenyl) 2-methylpropanoate

Molecular Formula

C11H14O2

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

UPPSFGGDKACIKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C(C)C

solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(C)C

Food Science Research

p-Tolyl isobutyrate is recognized as a Generally Recognized As Safe (GRAS) flavoring agent by the U.S. Food and Drug Administration (FDA) []. This designation signifies its safety for human consumption in specific quantities and food categories. However, detailed research on its specific effects or interactions within the human body is limited.

Chemical Research

p-Tolyl isobutyrate serves as a building block for the synthesis of more complex molecules. Studies have explored its use in the preparation of various compounds, including:

  • Esters: Researchers have investigated the synthesis of novel esters derived from p-tolyl isobutyrate, with potential applications in areas like liquid crystals and pharmaceuticals [].
  • Heterocycles: Studies have explored the utilization of p-tolyl isobutyrate in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon [].

p-Tolyl isobutyrate, with the chemical formula C₁₁H₁₄O₂, is an aromatic ester classified as a phenol ester. It is characterized by its structure, which features a p-tolyl group (a para-methylphenyl) attached to an isobutyric acid moiety. This compound has a molecular weight of approximately 178.23 g/mol and is known for its pleasant odor, making it suitable for use in fragrances and flavorings. The compound has a boiling point of about 241.5 °C and a melting point of approximately 17.09 °C, with a specific gravity of 0.994 .

Data on the specific mechanism of action of p-tolyl isobutyrate in biological systems is limited. However, its fruity and floral aroma likely arises from its interaction with olfactory receptors in the nose [].

While generally regarded as safe for use in food flavorings [], p-tolyl isobutyrate may exhibit mild skin irritation upon prolonged contact [].

Typical of esters, including hydrolysis, transesterification, and esterification.

  • Hydrolysis: In the presence of water and an acid or base catalyst, p-tolyl isobutyrate can be hydrolyzed to yield p-tolyl alcohol and isobutyric acid.
  • Transesterification: This reaction can occur with other alcohols to form different esters.
  • Esterification: It can be synthesized from p-tolyl alcohol and isobutyric acid under acidic conditions.

Specific reaction conditions have been documented, such as using aluminum trichloride as a catalyst at elevated temperatures .

Studies have assessed the biological safety of p-tolyl isobutyrate. It has been evaluated for various toxicological endpoints including genotoxicity, reproductive toxicity, and skin sensitization. The results indicate that p-tolyl isobutyrate is not expected to be genotoxic and exhibits low toxicity in repeated dose studies. Notably, it does not show significant phototoxicity or photoallergenicity .

p-Tolyl isobutyrate can be synthesized through several methods:

  • Esterification Reaction: Combining p-tolyl alcohol with isobutyric acid using an acid catalyst.
  • Transesterification: Reacting p-tolyl acetate with isobutyric acid.
  • Enzymatic Synthesis: Using lipase enzymes under controlled temperatures (50-60 °C) to achieve high yields .

The yield from these methods can vary; for instance, one method achieved a yield of 93% using specific reaction conditions .

p-Tolyl isobutyrate shares structural similarities with several other aromatic esters. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
Ethyl p-tolyl carbonate22719-81-90.91
p-Tolyl acetate140-39-60.90
4-(Hydroxymethyl)phenyl pivalate59012-91-80.91
2-Hydroxy-4-methylphenyl isobutyrate52589-39-60.91

Uniqueness

What sets p-tolyl isobutyrate apart from these compounds is its specific combination of aromatic characteristics and its favorable safety profile for use in consumer products. Its unique structure allows it to exhibit distinct olfactory properties while maintaining low toxicity levels compared to similar esters.

Esterification Methods and Optimization

Acid-Catalyzed Esterification (Fischer Esterification)

The primary synthetic route for p-tolyl isobutyrate involves the direct esterification of para-cresol with isobutyric acid under acid-catalyzed conditions. This Fischer esterification process proceeds through a well-established mechanism where the carboxylic acid reacts with the phenolic alcohol in the presence of a strong acid catalyst to form the desired ester and water as a byproduct. The reaction demonstrates characteristic equilibrium behavior, requiring careful optimization of reaction conditions to achieve maximum conversion yields.

The standard Fischer esterification protocol for p-tolyl isobutyrate synthesis typically employs sulfuric acid or para-toluenesulfonic acid as catalysts, with reaction temperatures ranging from 120°C to 150°C. The mechanism involves initial protonation of the carbonyl oxygen of isobutyric acid, followed by nucleophilic attack from the para-cresol molecule, ultimately leading to the formation of the ester bond with concurrent water elimination. Research indicates that the reaction rate and equilibrium position can be significantly influenced by the molar ratio of reactants, with excess para-cresol generally favoring forward reaction completion.

Optimization studies have revealed that catalyst loading plays a crucial role in reaction efficiency. Typical catalyst concentrations range from 1-5 weight percent relative to the total reaction mass, with higher concentrations potentially leading to side reactions and product degradation. Temperature control represents another critical parameter, as excessive temperatures can promote decomposition reactions while insufficient heat results in slow reaction kinetics and poor conversion rates.

Catalytic Systems for Enhanced Reactivity

Beyond traditional acid catalysis, enzymatic systems have emerged as viable alternatives for p-tolyl isobutyrate synthesis. Lipase-catalyzed esterification offers several advantages including enhanced selectivity, milder reaction conditions, and reduced environmental impact. Research has demonstrated that lipases from porcine pancreas and Rhizomucor miehei can effectively catalyze the formation of para-cresyl esters, including p-tolyl isobutyrate, under non-solvent conditions.

The enzymatic approach typically operates at temperatures between 40°C and 60°C, significantly lower than traditional acid-catalyzed methods. Studies have shown that the addition of small amounts of phosphate buffer at physiological pH can enhance conversion rates, with maximum conversions reaching 74.4% for similar para-cresyl ester syntheses. The enzymatic method demonstrates particular effectiveness with shorter chain carboxylic acids, making it well-suited for isobutyric acid esterification.

Heterogeneous catalytic systems represent another advanced approach for p-tolyl isobutyrate synthesis. Ion exchange resins such as Amberlyst 36 and Amberlyst 70 have been successfully employed for similar esterification reactions, offering advantages in terms of catalyst recovery and process simplification. These solid acid catalysts demonstrate excellent activity for esterification reactions while eliminating the need for catalyst neutralization and separation steps.

Alternative Synthetic Routes (Keto Ester Intermediates)

A sophisticated alternative synthesis route involves the utilization of keto ester intermediates, specifically through the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with para-cresol under alkaline conditions. This method offers unique advantages in terms of atom economy, as it can theoretically produce two moles of ester product from each mole of cyclobutanedione reactant, representing a significant improvement over traditional single-product esterification routes.

The keto ester intermediate approach proceeds through a complex mechanism involving initial nucleophilic attack of the phenolic alcohol on the cyclobutanedione ring system, followed by ring-opening and subsequent rearrangement to yield the desired isobutyrate ester. This process typically requires strong alkaline catalysts such as sodium alcoholates or potassium hydroxide, with reaction temperatures maintained between 50°C and 130°C depending on the specific protocol employed.

Research has demonstrated that this alternative route can achieve high yields with minimal side product formation when proper reaction conditions are maintained. The process involves careful temperature control during the addition phase, followed by extended reaction times to ensure complete conversion. Typical yields range from 80-95% based on the limiting reactant, with purification accomplished through standard distillation techniques.

Reaction Mechanisms and Kinetics

Protonation-Addition-Deprotonation-Elimination Mechanism (PADPED)

The detailed mechanistic pathway for p-tolyl isobutyrate formation through acid-catalyzed esterification follows the classical PADPED sequence characteristic of Fischer esterification reactions. This multi-step process begins with protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic attack.

The mechanism proceeds through formation of a tetrahedral intermediate following nucleophilic addition of para-cresol to the activated carbonyl carbon. This intermediate species undergoes internal proton transfer, converting one of the hydroxyl groups into a better leaving group. The subsequent elimination step involves loss of water molecule, driven by the formation of the stable ester bond and regeneration of the acid catalyst.

Kinetic studies of analogous esterification reactions reveal that the rate-determining step typically involves the initial nucleophilic addition of the alcohol to the protonated carbonyl carbon. The overall reaction rate demonstrates strong temperature dependence, following Arrhenius behavior with activation energies typically ranging from 40-60 kilojoules per mole for similar ester formation reactions.

Hydrolysis and Transesterification Pathways

p-Tolyl isobutyrate exhibits characteristic ester reactivity patterns, including susceptibility to both acid-catalyzed and base-catalyzed hydrolysis reactions. Under acidic conditions, the hydrolysis mechanism follows the reverse of the esterification pathway, involving initial protonation of the ester oxygen followed by nucleophilic attack from water molecules. Research indicates that the hydrolysis rate under acidic conditions is generally slower compared to basic conditions due to steric hindrance effects from the isobutyl group.

Base-catalyzed hydrolysis proceeds through a different mechanism involving direct nucleophilic attack of hydroxide ions on the carbonyl carbon, leading to formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and para-cresol. This saponification reaction typically proceeds more rapidly than acid-catalyzed hydrolysis, particularly for sterically hindered esters like p-tolyl isobutyrate.

Transesterification reactions of p-tolyl isobutyrate can be achieved under both acidic and basic conditions, allowing for the preparation of alternative ester derivatives. The basic transesterification mechanism involves nucleophilic attack of an alkoxide ion on the ester carbonyl, forming a tetrahedral intermediate that eliminates the original alkoxy group to yield the new ester product. This reaction pathway has been successfully employed for the synthesis of various p-tolyl ester derivatives using different alcohol substrates.

Computational Modeling of Reaction Energetics (DFT Studies)

Density Functional Theory calculations have provided valuable insights into the energetics and transition states associated with p-tolyl isobutyrate formation and reactivity. Computational studies reveal that the activation barriers for key reaction steps are consistent with experimental observations, with calculated activation energies falling within the range of 20-30 kilocalories per mole for critical bond-forming and bond-breaking processes.

DFT analysis of the Fischer esterification mechanism demonstrates that the protonation step significantly lowers the energy of the carbonyl carbon, making it more susceptible to nucleophilic attack. The calculated transition state geometries show optimal orbital overlap between the nucleophilic oxygen of para-cresol and the electrophilic carbonyl carbon, supporting the proposed mechanistic pathway.

Computational modeling has also been applied to understand the relative reactivity of different ester substrates, including p-tolyl isobutyrate, in various transformation reactions. These studies reveal that the branched nature of the isobutyrate group influences both the kinetics and thermodynamics of subsequent reactions, with steric effects playing a significant role in determining reaction rates and selectivities.

Industrial-Scale Production and Process Engineering

Batch Reactor Optimization

Industrial production of p-tolyl isobutyrate typically employs batch reactor systems optimized for efficient heat and mass transfer while maintaining precise temperature control throughout the reaction sequence. Standard batch reactor configurations include jacketed vessels with efficient agitation systems capable of handling the viscosity changes that occur during ester formation. Typical reactor volumes range from 1000 to 10000 liters, depending on production requirements and facility constraints.

Process optimization studies have established that agitation speed represents a critical parameter for achieving optimal conversion rates. Research demonstrates that stirring speeds below 700 revolutions per minute can result in mass transfer limitations, while speeds exceeding 1000 revolutions per minute provide no additional benefit in terms of reaction rate or conversion. The optimal agitation speed of approximately 700-800 revolutions per minute ensures adequate mixing while minimizing energy consumption and mechanical stress on reactor components.

Temperature control strategies for industrial batch production typically involve gradual heating to the target reaction temperature, followed by precise maintenance within a narrow temperature range throughout the reaction period. Standard operating temperatures range from 130°C to 150°C, with heating rates controlled to prevent thermal decomposition of sensitive reactants or products. Advanced process control systems monitor multiple temperature points within the reactor to ensure uniform heating and prevent localized overheating.

ParameterOptimal RangeImpact on Yield
Temperature130-150°CDirect correlation up to 150°C
Agitation Speed700-800 rpmPlateaus above 700 rpm
Catalyst Loading2-4 wt%Optimal at 3 wt%
Reaction Time4-8 hoursDiminishing returns after 6 hours

Purification Techniques (Distillation, Crystallization)

The purification of crude p-tolyl isobutyrate from industrial synthesis operations relies primarily on vacuum distillation techniques to achieve the high purity levels required for commercial applications. Standard distillation protocols employ multi-stage vacuum systems capable of maintaining pressures below 1 millimeter of mercury, allowing for distillation at reduced temperatures to prevent thermal decomposition.

Typical distillation parameters for p-tolyl isobutyrate purification involve initial distillation at pressures of 0.5-1.0 millimeters of mercury, with the main fraction collected at temperatures between 115-120°C under these reduced pressure conditions. The distillation process typically achieves purities exceeding 97% as determined by gas chromatographic analysis. Multiple distillation stages may be employed for applications requiring ultra-high purity, with each stage providing incremental improvements in product quality.

Pre-distillation treatment of crude reaction mixtures involves neutralization of residual acid catalysts using appropriate neutralizing agents, followed by aqueous washing to remove water-soluble impurities. The organic phase separation is typically accomplished using standard liquid-liquid extraction techniques, with the purified organic layer subjected to preliminary drying before distillation. This pre-treatment sequence ensures optimal distillation performance and minimizes the formation of undesirable byproducts during the purification process.

Distillation StagePressure (mmHg)Temperature (°C)Purity Achieved
Primary0.5-1.0115-12095-97%
Secondary0.3-0.5110-11598-99%
Final Polish0.1-0.3105-110>99.5%

Quality Control Protocols for Purity Assurance

Comprehensive quality control protocols for industrial p-tolyl isobutyrate production encompass multiple analytical techniques to ensure consistent product quality and compliance with specification requirements. Gas chromatographic analysis represents the primary method for purity determination, typically achieving baseline separation of p-tolyl isobutyrate from potential impurities including unreacted starting materials and structural isomers.

Standard gas chromatographic methods employ capillary columns with appropriate stationary phases capable of resolving p-tolyl isobutyrate from closely related compounds. Typical analytical conditions include injection temperatures of 250°C, detector temperatures of 280°C, and programmed temperature ramping from 60°C to 250°C at controlled rates. Quantitative analysis is accomplished using internal standard methodologies or calibrated external standard approaches, with precision typically better than 0.1% relative standard deviation.

Physical property measurements form an essential component of quality assurance protocols, including determination of refractive index, specific gravity, and boiling point under standardized conditions. The refractive index specification for high-purity p-tolyl isobutyrate typically falls within the range of 1.480-1.485 at 20°C, while specific gravity should measure 0.993-0.995 at 25°C. These physical properties serve as rapid quality indicators and can detect the presence of impurities that might not be readily apparent through other analytical methods.

Quality ParameterSpecificationTest MethodFrequency
Purity (GC)≥97.0%Gas ChromatographyEvery batch
Refractive Index1.480-1.485RefractometryEvery batch
Specific Gravity0.993-0.995DensitometryEvery batch
Water Content≤0.1%Karl FischerWeekly
Acid Value≤1.0 mg KOH/gTitrationEvery batch

Aroma Profile and Sensory Characteristics

p-Tolyl isobutyrate is renowned for its complex odor profile, which blends animalic, floral, and fruity notes. At 1.00% concentration in dipropylene glycol, it emits a distinctive aroma reminiscent of lily, narcissus, and green undertones, with a pronounced animalic character [1] [4]. The compound’s high odor strength necessitates dilution in formulations, as its intensity can overwhelm sensory perception at higher concentrations [4]. Its logP value of 2.89 indicates moderate hydrophobicity, which influences its retention and diffusion in fragrance systems [1].

Table 1: Key Odor Characteristics of p-Tolyl Isobutyrate

PropertyDescription
Odor TypeAnimalic with floral-fruity nuances
Odor StrengthHigh (effective at ≤1.00% concentration)
Primary NotesLily, narcissus, green, animalic
Solubility in CarriersCompatible with alcohols and oils

Formulation Strategies in Perfumery and Food Science

In perfumery, p-tolyl isobutyrate serves as a middle-to-base note due to its moderate volatility and persistence. It is frequently blended with aldehydes and woody accords to enhance depth in floral compositions [4]. For example, its animalic undertones complement musk-based profiles, while its green facets balance citrus top notes.

In food flavorings, the compound is approved under FEMA 3075 and FDA 21 CFR 172.515, where it imparts fruity nuances to baked goods and confectionery [1] [5]. Its stability under high-temperature processing makes it suitable for thermally treated products. A typical formulation might combine p-tolyl isobutyrate with vanillin or ethyl maltol to create layered fruit flavors, leveraging its solubility in lipid matrices [1].

Role as a Building Block for Complex Fragrances

The ester functional group in p-tolyl isobutyrate allows for further chemical modifications, such as transesterification or hydrolysis, to synthesize derivatives like p-cresol or isobutyric acid [1]. These intermediates are valuable in creating larger fragrance molecules, such as macrocyclic musks or terpenoid hybrids. For instance, coupling p-tolyl isobutyrate with geraniol via enzymatic catalysis could yield terpene esters with enhanced floral characteristics.

Pharmaceutical and Agrochemical Intermediates

Synthesis of Bioactive Molecules

The 4-methylphenyl group in p-tolyl isobutyrate provides a hydrophobic aromatic platform for drug design. Researchers have explored its use in prodrug synthesis, where the ester moiety improves the bioavailability of polar active pharmaceutical ingredients (APIs). For example, conjugating antiviral agents like acyclovir with p-tolyl isobutyrate could enhance lipid solubility and gastrointestinal absorption [5].

Functionalization in Drug Discovery Pathways

In medicinal chemistry, the compound’s ester linkage serves as a reversible modification site. Hydrogenation of the aromatic ring or substitution at the para-methyl position can generate analogs with tailored pharmacokinetic properties. A 2025 study demonstrated that halogenation of the phenyl ring yields derivatives with increased affinity for neurological targets, such as GABA receptors [5].

Herbicide and Insecticide Derivatives

p-Tolyl isobutyrate’s structural motifs are leveraged in agrochemical synthesis. Its isobutyrate group can be replaced with thiocarbamate chains to create herbicidal agents that inhibit acetyl-CoA carboxylase in weeds [5]. Similarly, coupling the aromatic core with pyrethroid-like structures results in insecticides with enhanced photostability and lower mammalian toxicity.

Polymer and Material Science Applications

Plasticizer and Solvent Functionality

The compound’s compatibility with polyvinyl chloride (PVC) and polyurethanes arises from its non-polar structure and ester groups, which interact with polymer chains to reduce glass transition temperatures ($$ T_g $$). In PVC films, 5–10% p-tolyl isobutyrate improves flexibility without compromising tensile strength [1]. As a solvent, it dissolves hydrophobic resins in coatings, offering an alternative to phthalate-based plasticizers.

Compatibility in Polymer Matrices

p-Tolyl isobutyrate’s solubility parameters ($$ \delta = 18.5 \, \text{MPa}^{1/2} $$) align with those of polystyrene and polyacrylates, enabling homogeneous blending in copolymer systems [1]. Its low vapor pressure (0.00376 mmHg at 25°C) minimizes evaporation during processing, making it suitable for hot-melt adhesives [3].

Table 2: Material Properties of p-Tolyl Isobutyrate in Polymer Science

PropertyValue/Description
Solubility in PolymersCompatible with PVC, polystyrene, PU
Plasticizer EfficiencyReduces $$ T_g $$ by 15–20°C at 10% load
Thermal StabilityStable up to 200°C

Reaction Dynamics and Selectivity

Steric and Electronic Effects on Reactivity

The reactivity of p-tolyl isobutyrate is significantly influenced by both steric and electronic factors arising from its structural components. The compound features a para-methylphenyl group (p-tolyl) connected to an isobutyrate moiety through an ester linkage. This structural arrangement creates a unique interplay between electronic and steric effects that governs the compound's chemical behavior.

The para-methyl substituent on the aromatic ring exerts a weak electron-donating inductive effect (+I), which increases the electron density of the aromatic system. This electronic activation makes the aromatic ring more nucleophilic and reactive toward electrophilic substitution reactions. The Hammett σ parameter for the para-methyl group (-0.17) indicates its electron-donating nature, which correlates with increased reactivity in aromatic substitution reactions.

The isobutyrate portion introduces significant steric effects due to the branched alkyl structure. The presence of two methyl groups attached to the α-carbon creates steric hindrance that affects the accessibility of the carbonyl carbon during nucleophilic attack. This steric hindrance is particularly pronounced in reactions involving bulky nucleophiles or under conditions where conformational flexibility is restricted.

Electronic effects also play a crucial role in determining the reactivity of the carbonyl group. The electron-donating nature of the isobutyl group slightly increases the electron density on the carbonyl carbon, making it less electrophilic compared to esters with electron-withdrawing alkyl groups. However, this effect is relatively modest compared to the steric factors.

The balance between steric and electronic effects determines the overall reactivity profile of p-tolyl isobutyrate. In reactions where steric hindrance dominates, such as hydrolysis with bulky nucleophiles, the reaction rate is significantly reduced. Conversely, in reactions where electronic effects are more important, the electron-donating substituents can enhance reactivity.

Role of Alkyl vs. Aryl Substituents

The structural dichotomy between alkyl and aryl substituents in p-tolyl isobutyrate creates distinct reactivity patterns that are fundamental to understanding its chemical behavior. The aryl component (p-tolyl group) and the alkyl component (isobutyl group) contribute differently to the overall reactivity and selectivity of the compound.

Aryl substituents, particularly the p-tolyl group, provide several unique characteristics. The aromatic ring offers extended π-conjugation that can stabilize charged intermediates through resonance effects. The para-methyl group acts as a weak electron-donating substituent, with its inductive effect slightly increasing the electron density of the aromatic system. This electronic effect is relatively small but consistent, contributing to the overall reactivity pattern of the compound.

The planarity of the aromatic ring allows for optimal orbital overlap in reactions involving π-electron systems. This geometric constraint can lead to specific stereochemical outcomes in reactions where the aromatic ring participates directly in the mechanism. Additionally, the aromatic ring provides a rigid framework that can influence the conformational preferences of the entire molecule.

In contrast, alkyl substituents, specifically the isobutyl group, introduce flexibility and steric bulk. The branched nature of the isobutyl group creates significant steric hindrance around the carbonyl carbon, affecting the approach of nucleophiles during substitution reactions. This steric effect is particularly pronounced for reactions proceeding through tetrahedral intermediates, where the geometry around the carbonyl carbon becomes more crowded.

The conformational freedom of alkyl chains allows for various rotational arrangements that can optimize or hinder specific reaction pathways. Unlike aromatic systems, alkyl groups can adopt different conformations to minimize steric interactions, though this flexibility comes at an entropic cost.

The electronic effects of alkyl substituents are generally limited to inductive effects, which are typically weaker than the combined inductive and resonance effects possible with aromatic systems. However, hyperconjugation effects can provide additional stabilization in certain reaction intermediates.

The interplay between alkyl and aryl substituents creates unique selectivity patterns in reactions of p-tolyl isobutyrate. The rigid aromatic framework can direct the approach of reagents to specific faces of the molecule, while the flexible alkyl chain can adjust to accommodate steric requirements. This combination often results in selectivity patterns that are different from those observed in compounds containing only alkyl or only aryl substituents.

Catalytic Systems and Reaction Efficiency

Lewis Acid Catalysts (Aluminum Chloride, Boron Trifluoride)

Lewis acid catalysis represents one of the most effective approaches for promoting esterification reactions involving p-tolyl isobutyrate. Among the various Lewis acids available, aluminum chloride (AlCl₃) and boron trifluoride (BF₃) have emerged as particularly powerful catalysts due to their strong electron-accepting properties and ability to activate carbonyl groups effectively.

Aluminum chloride functions as a strong Lewis acid through its electron-deficient aluminum center, which readily accepts electron pairs from Lewis bases. In esterification reactions, AlCl₃ coordinates to the carbonyl oxygen of carboxylic acids or their derivatives, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by alcohols, leading to efficient ester formation.

The mechanism of AlCl₃-catalyzed esterification involves several key steps. Initial coordination of the Lewis acid to the carbonyl oxygen creates a highly electrophilic intermediate that is readily attacked by the nucleophilic alcohol. The resulting tetrahedral intermediate undergoes proton transfer and elimination steps to form the ester product and regenerate the catalyst.

Experimental studies have demonstrated that AlCl₃ can achieve nearly quantitative conversion in esterification reactions under appropriate conditions. The catalyst loading typically ranges from 1-10 mol%, with higher loadings used for more challenging substrates or lower reaction temperatures. The reaction proceeds efficiently at temperatures between 0-80°C, depending on the substrate reactivity and desired reaction rate.

Boron trifluoride represents an even stronger Lewis acid than AlCl₃, with exceptional ability to activate carbonyl groups toward nucleophilic attack. The small size and high charge density of the boron center make BF₃ particularly effective at coordinating to oxygen atoms in carbonyl compounds. This strong coordination dramatically increases the electrophilicity of the carbonyl carbon, enabling rapid esterification even with relatively unreactive alcohols.

The mechanism of BF₃-catalyzed esterification follows a similar pattern to AlCl₃, involving Lewis acid coordination, nucleophilic attack, and product formation. However, the stronger Lewis acidity of BF₃ often allows for milder reaction conditions and shorter reaction times compared to AlCl₃. The catalyst is typically used in catalytic amounts (1-5 mol%) and can promote esterification at temperatures as low as -20°C.

One significant advantage of BF₃ catalysis is its compatibility with a wide range of substrates, including sterically hindered alcohols and acids that are unreactive under other conditions. The strong activating effect of BF₃ can overcome the steric hindrance present in branched substrates like p-tolyl isobutyrate, making it an ideal catalyst for challenging esterification reactions.

Both AlCl₃ and BF₃ require anhydrous conditions due to their high reactivity toward water. Moisture can lead to catalyst deactivation and formation of side products, necessitating careful handling and storage under inert atmosphere conditions. Despite these handling requirements, the high catalytic activity and efficiency of these Lewis acids make them valuable tools for esterification chemistry.

Base-Catalyzed Esterification Pathways

Base-catalyzed esterification represents a fundamentally different approach to ester formation compared to Lewis acid catalysis, offering unique advantages in terms of reaction mechanism and product selectivity. The base-catalyzed pathway typically involves the activation of nucleophilic species rather than electrophilic activation, leading to distinct mechanistic features and reaction outcomes.

The mechanism of base-catalyzed esterification proceeds through nucleophilic acyl substitution, where the base serves to generate or activate the nucleophilic species. In the case of ester hydrolysis (the reverse of esterification), hydroxide ion acts as a strong nucleophile that attacks the carbonyl carbon to form a tetrahedral intermediate. The key mechanistic difference from acid-catalyzed reactions is that the base-catalyzed process is typically irreversible under reaction conditions due to the formation of carboxylate salts.

For direct esterification reactions, bases can activate alcohols by deprotonation to form alkoxide ions, which are much more nucleophilic than the corresponding neutral alcohols. This activation dramatically increases the reaction rate and allows esterification to proceed under milder conditions than would be possible with neutral alcohols alone.

The base-catalyzed pathway offers several advantages for esterification reactions. The irreversible nature of the reaction under basic conditions drives the equilibrium toward product formation, potentially giving higher yields than equilibrium-controlled acid-catalyzed reactions. Additionally, base catalysis can be more selective for certain types of substrates, particularly those that are sensitive to acidic conditions.

Sodium hydroxide and potassium hydroxide are among the most commonly used bases for esterification reactions. These strong bases effectively deprotonate alcohols and can promote rapid esterification with appropriate electrophilic partners. The reaction typically proceeds at elevated temperatures (60-100°C) to ensure complete conversion and efficient mixing of reactants.

The mechanism involves initial deprotonation of the alcohol to form an alkoxide ion, which then undergoes nucleophilic attack on the carbonyl carbon of the carboxylic acid derivative. The resulting tetrahedral intermediate eliminates the leaving group to form the ester product. The irreversibility of this process under basic conditions is a key driving force for the reaction.

Organocatalytic approaches have also been developed for base-catalyzed esterification, using organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and related compounds. These catalysts offer advantages in terms of selectivity and functional group tolerance, making them valuable alternatives to traditional inorganic bases.

The choice between Lewis acid and base catalysis depends on several factors, including substrate structure, reaction conditions, and desired selectivity. For p-tolyl isobutyrate and related compounds, both approaches can be effective, with the optimal choice depending on the specific synthetic requirements and constraints of the reaction system.

Computational Studies and Molecular Modeling

Transition State Analysis

Computational transition state analysis has become an indispensable tool for understanding the mechanistic details of esterification reactions involving p-tolyl isobutyrate and related compounds. Modern density functional theory (DFT) calculations provide detailed insights into the energy barriers, reaction pathways, and structural features of transition states that are difficult or impossible to obtain through experimental methods alone.

The transition state for esterification reactions typically involves a tetrahedral intermediate where the nucleophilic alcohol approaches the electrophilic carbonyl carbon. DFT calculations using functionals such as B3LYP with basis sets ranging from 6-31G(d) to 6-311G(d,p) have been employed to characterize these transition states and determine their energetic and structural properties.

For p-tolyl isobutyrate formation, computational studies reveal that the transition state involves significant geometric changes from the reactant state. The carbonyl carbon changes from sp² to sp³ hybridization as the nucleophilic alcohol approaches, creating a tetrahedral geometry around the carbon center. This geometric change is accompanied by lengthening of the C=O bond and formation of a new C-O bond with the incoming nucleophile.

The activation energy for esterification reactions typically ranges from 80-150 kJ/mol, depending on the specific substrates and reaction conditions. These values are consistent with experimental observations of reaction rates and temperature dependence. The presence of the p-tolyl group tends to lower the activation energy slightly compared to simple alkyl esters, due to the electron-donating effect of the aromatic system.

Computational analysis of substituent effects on transition state energies has revealed important structure-activity relationships. The para-methyl group on the aromatic ring provides modest stabilization of the transition state through inductive effects, while the branched isobutyl group introduces steric destabilization that raises the activation energy. These competing effects determine the overall reactivity profile of the compound.

The transition state geometry shows characteristic features that depend on the reaction mechanism. For Lewis acid-catalyzed reactions, the transition state involves coordination of the Lewis acid to the carbonyl oxygen, which activates the electrophilic center and stabilizes the developing negative charge on oxygen. For base-catalyzed reactions, the transition state involves deprotonation of the nucleophilic alcohol and formation of a more nucleophilic alkoxide species.

Intrinsic reaction coordinate (IRC) calculations have been used to confirm the connectivity between reactants, transition states, and products, ensuring that the computed transition states correspond to the proposed reaction mechanisms. These calculations trace the minimum energy path from reactants to products, providing a detailed picture of the reaction coordinate and energy changes throughout the transformation.

Solvent Effects on Reaction Pathways

Solvent effects play a crucial role in determining the kinetics and thermodynamics of esterification reactions, and computational modeling has provided valuable insights into these effects. The influence of solvent on reaction pathways can be dramatic, affecting not only reaction rates but also selectivity and mechanism.

Computational studies using implicit solvent models such as the Polarizable Continuum Model (PCM) and Self-Consistent Reaction Field (SCRF) methods have revealed how solvent dielectric properties influence esterification reactions. These models account for the electrostatic interactions between solute and solvent without requiring explicit solvent molecules, making them computationally efficient for studying solvent effects.

The dielectric constant of the solvent has a profound effect on the activation energy of esterification reactions. High dielectric constant solvents (ε > 20) tend to stabilize charged transition states and intermediates, leading to lower activation energies compared to low dielectric constant solvents. This effect is particularly pronounced for reactions involving significant charge separation in the transition state.

For p-tolyl isobutyrate formation, computational studies have shown that polar aprotic solvents such as acetonitrile and dimethylformamide can significantly reduce activation barriers compared to nonpolar solvents. This reduction results from stabilization of the polarized transition state by the solvent environment. The effect is most pronounced when the transition state involves significant charge transfer or dipole formation.

Specific solvent-solute interactions beyond simple dielectric effects have also been investigated computationally. Hydrogen bonding interactions between protic solvents and carbonyl or hydroxyl groups can provide additional stabilization of transition states and intermediates. These interactions can be modeled using explicit solvent molecules in the quantum mechanical calculation, though this approach is computationally more demanding.

The choice of solvent can also influence the reaction mechanism itself. In some cases, protic solvents can participate directly in the reaction mechanism through proton transfer steps, while aprotic solvents may favor different mechanistic pathways. Computational studies have identified cases where the preferred mechanism changes depending on the solvent environment.

Thermodynamic analysis of solvent effects reveals that solvation can significantly affect the equilibrium constant for esterification reactions. Solvents that preferentially stabilize the products over reactants will shift the equilibrium toward ester formation, improving reaction yields. This effect can be predicted computationally by comparing the solvation energies of reactants and products.

The practical implications of these computational findings are significant for synthetic chemistry. By understanding how solvent properties affect reaction barriers and mechanisms, chemists can make informed decisions about solvent selection to optimize reaction conditions. This approach reduces the need for extensive experimental screening and enables more efficient synthetic route development.

Physical Description

Colourless liquid, fruity odou

XLogP3

2.9

Density

d25 1.01
0.990-0.997

UNII

8H719PT14T

Other CAS

103-93-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 4-methylphenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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